4-Triethoxysilylaniline
Overview
Description
4-Triethoxysilylaniline is an organosilicon compound with the chemical formula (C2H5O)3SiC6H4NH2. It is characterized by the presence of a triethoxysilyl group attached to an aniline moiety. This compound is known for its applications in surface modification and as a precursor in the synthesis of various functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Triethoxysilylaniline can be synthesized through a multi-step process. One common method involves the reaction of 4-iodoaniline with triethoxysilane in the presence of a catalyst such as rhodium (I) tetrafluoroborate. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 80°C) under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Triethoxysilylaniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the aniline moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the triethoxysilyl group.
Major Products Formed
Substitution Reactions: Products include substituted anilines and their derivatives.
Hydrolysis: The major products are silanols and siloxanes.
Scientific Research Applications
4-Triethoxysilylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-triethoxysilylaniline involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds enhance the stability and functionality of the modified surfaces or materials .
Comparison with Similar Compounds
Similar Compounds
4-(Trimethoxysilyl)aniline: Similar to 4-triethoxysilylaniline but with methoxy groups instead of ethoxy groups.
4-(Triisopropoxysilyl)aniline: Contains isopropoxy groups instead of ethoxy groups.
Uniqueness
This compound is unique due to its specific combination of the triethoxysilyl group and the aniline moiety. This combination imparts distinct chemical reactivity and functional properties, making it suitable for a wide range of applications in surface modification and material synthesis .
Properties
IUPAC Name |
4-triethoxysilylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTRDGVFIXILMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)N)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431233 | |
Record name | 4-triethoxysilylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7003-80-7 | |
Record name | 4-(Triethoxysilyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7003-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-triethoxysilylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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